molecular formula C13H16ClNO3 B1519476 Isopropyl 4-[(2-chloropropanoyl)amino]benzoate CAS No. 1050883-91-4

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate

Cat. No. B1519476
M. Wt: 269.72 g/mol
InChI Key: BCJPDLJPGGMXIB-UHFFFAOYSA-N
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Description

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate, also known as ICPB, is a chemical compound used extensively in scientific research. It has a molecular formula of C13H16ClNO3 and a molecular weight of 269.72 g/mol .


Physical And Chemical Properties Analysis

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate has a molecular weight of 269.72 g/mol . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Photophysical Characterisation and Photostability Studies

Chemicals similar to Isopropyl 4-[(2-chloropropanoyl)amino]benzoate, such as those with benzoxazine rings and substituted amines, are often studied for their photophysical properties and photostability. This research is relevant for developing new dyes, imaging agents, and materials with specific light absorption and emission characteristics. Studies like those on benzo[a]phenoxazinium chlorides indicate the influence of different substituents on photophysical behavior and stability, which is critical for applications in biological imaging and materials science (Raju et al., 2016).

Chemical Synthesis and Reactivity

Research into the synthesis and reactivity of compounds containing isopropyl groups, chloro substituents, and carboxylate esters is fundamental in organic chemistry. This research has applications in developing new synthetic routes, catalysts, and reagents for producing complex molecules. For example, the synthesis of isopropyl [(4-chlorophenyl)amino]iminomethylcarbamimidate for antimalarial evaluation (Warner et al., 1977) demonstrates how modifications to molecular structures can yield potential therapeutic agents.

Material Science and Polymer Research

Compounds with similar structural features are often subjects of material science research, particularly in the synthesis of polyimides and other polymers. These studies explore the properties of materials that can be used in various high-performance applications, from electronics to coatings. Research on new diamines for polyimide synthesis, for example, reveals insights into solubility, thermal stability, and mechanical properties of the resulting polymers (Liaw et al., 2001).

Environmental and Biodegradation Studies

Chemicals with structures similar to Isopropyl 4-[(2-chloropropanoyl)amino]benzoate may also be studied for their environmental fate and biodegradation potential. Understanding how these compounds break down in the environment or how they can be metabolized by microorganisms is crucial for assessing their environmental impact and for developing bioremediation strategies. For instance, research on the biotransformation of benzothiophene provides insights into the metabolic pathways and degradation mechanisms of complex organic pollutants (Eaton & Nitterauer, 1994).

Future Directions

The future directions of research involving Isopropyl 4-[(2-chloropropanoyl)amino]benzoate are not specified in the search results. Given its use in proteomics research , it may continue to be a valuable tool in this field.

properties

IUPAC Name

propan-2-yl 4-(2-chloropropanoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-8(2)18-13(17)10-4-6-11(7-5-10)15-12(16)9(3)14/h4-9H,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCJPDLJPGGMXIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopropyl 4-[(2-chloropropanoyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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